molecular formula C17H19N3O3S B2979819 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476459-24-2

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2979819
CAS RN: 476459-24-2
M. Wt: 345.42
InChI Key: WZRKIBSHSFMRJS-UHFFFAOYSA-N
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Description

The compound “N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a heterocyclic compound . Heterocyclic compounds are of great interest due to their wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular formula of the compound is C23H29N3OS . It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often include condensation and reduction reactions . The one-pot reductive amination process is commonly used, which proceeds by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 395.570 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Structure

The compound can be synthesized through various methods, including solvent-free condensation/reduction reactions . Its three-dimensional structure plays a crucial role in determining its biological activity.

Pharmacological Activities

Antibacterial and Antimycobacterial Properties: Research has shown that derivatives of 1,3-diazole (the imidazole core) exhibit antibacterial and antimycobacterial activities . These properties make the compound a potential candidate for combating bacterial infections, including tuberculosis.

Anti-Inflammatory and Antitumor Effects: The compound’s structure suggests possible anti-inflammatory and antitumor properties. Further studies are needed to explore its potential in these areas.

Antiviral Activity: Given the global importance of antiviral agents, investigating the compound’s ability to inhibit viral replication could be valuable. Researchers have already identified commercially available drugs containing a 1,3-diazole ring with antiviral effects .

Antioxidant and Anti-amoebic Activities: The compound’s structure may contribute to antioxidant and anti-amoebic effects. These properties could be relevant in various health contexts.

Drug Development

Imidazole-containing compounds have become essential synthons in drug development . Researchers can explore modifications of this compound to create novel drugs targeting specific diseases.

Conclusion

“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide” holds promise across several fields, from infectious diseases to inflammation and cancer. Further investigations are necessary to unlock its full potential and contribute to scientific advancements. 🌟

Future Directions

Heterocyclic compounds, including those containing a pyrazole ring, continue to be of great interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in the development of new pharmaceuticals.

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-17(2,3)20-15(11-7-24-8-12(11)19-20)18-16(21)10-4-5-13-14(6-10)23-9-22-13/h4-6H,7-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRKIBSHSFMRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

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